

# Onilcamotide (RV001) Administration and Dosage in Research: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Onilcamotide (also known as RV001) is a peptide-based cancer vaccine designed to elicit a T-cell mediated immune response against cancer cells overexpressing the RhoC (Ras homolog gene family, member C) protein.[1][2] RhoC is implicated in tumor progression and metastasis in various cancers.[1][3][4] Onilcamotide consists of a 20-amino acid synthetic long peptide derived from the RhoC protein.[1] This document provides detailed application notes and protocols for the administration and dosage of Onilcamotide in a research setting, based on data from preclinical and clinical studies.

While **Onilcamotide** demonstrated a favorable safety profile and induced long-lasting T-cell immunity in a Phase I/II trial, the subsequent Phase IIb BRaVac trial (NCT04114825) did not meet its primary endpoint of preventing disease progression in prostate cancer patients with biochemical recurrence.[1][2] Despite this outcome, the methodologies and data from these studies provide valuable guidance for future research involving **Onilcamotide** or other peptide-based cancer vaccines.

## **Data Presentation**



Table 1: Onilcamotide (RV001V) Clinical Trial Dosage

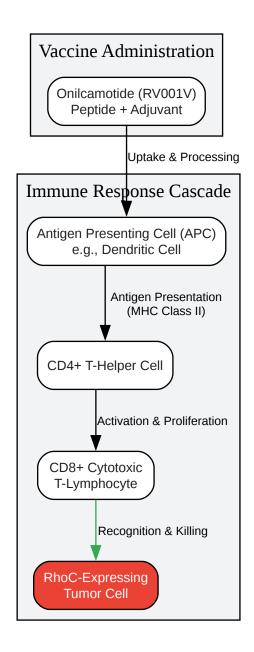
and Administration Summary

Parameter	Phase I/II Study (NCT03199872)[1][3]	Phase IIb BRaVac Study (NCT04114825)[2]
Drug Product	RV001V	RV001V
Peptide Component	0.1 mg of RV001 peptide	0.1 mg/mL of RV001 peptide
Adjuvant	Montanide ISA 51	Montanide ISA 51
Formulation	Emulsion	Emulsion
Route of Administration	Subcutaneous (SC) injection	Subcutaneous (SC) injection
Injection Volume	1 mL	Not specified, but likely 1 mL
Injection Site	Upper arm, alternating between right and left	Not specified, likely upper arm
Priming Phase	6 vaccinations every 2 weeks	6 vaccinations every 2 weeks
Maintenance Phase	5 vaccinations every 4 weeks	5 vaccinations every 4 weeks
Booster Dose	Not administered	One final vaccination 6 months after the 11th vaccination
Total Vaccinations	11	12
Total Treatment Duration	Approximately 30 weeks	Approximately 13.5 months

## **Signaling Pathway**

**Onilcamotide** targets the RhoC signaling pathway, which is known to be overactive in metastatic cancer. The vaccine aims to stimulate the immune system, specifically T-cells, to recognize and eliminate cells expressing RhoC. The proposed mechanism involves the uptake of the vaccine by antigen-presenting cells (APCs), which then process the RhoC-derived peptide and present it to T-helper (CD4+) cells. This leads to the activation and proliferation of cytotoxic T-lymphocytes (CD8+) that can target and kill RhoC-expressing tumor cells.





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Fig. 1: Simplified signaling pathway of Onilcamotide's proposed mechanism of action.

## Experimental Protocols Protocol 1: Preparation of Onilcamotide (RV001V) Emulsion

This protocol is based on general procedures for creating a water-in-oil emulsion with a peptide and Montanide ISA 51 adjuvant.



#### Materials:

- RV001 peptide (lyophilized powder)
- Sterile water for injection (WFI) or phosphate-buffered saline (PBS)
- Montanide ISA 51 adjuvant
- Two sterile Luer-lock syringes
- A sterile three-way stopcock or Luer-lock connector
- Sterile vials

#### Procedure:

- Reconstitute the Peptide: Aseptically reconstitute the lyophilized RV001 peptide with a
  calculated volume of WFI or PBS to achieve the desired final concentration (e.g., 0.1 mg/mL
  in the final emulsion). Gently swirl to dissolve; do not shake vigorously.
- Prepare Syringes: Draw the aqueous peptide solution into one sterile syringe. In a second sterile syringe, draw an equal volume of Montanide ISA 51. The typical ratio for a stable emulsion is 1:1 (v/v).[5]
- Emulsification: Connect the two syringes to the three-way stopcock or Luer-lock connector.
- Mixing: Push the plungers of the syringes back and forth to mix the aqueous and oil phases.
   A common recommendation is to perform at least 20-30 passes. The mixture will become increasingly viscous and opaque, forming a white emulsion.
- Check for Stability: To confirm a stable water-in-oil emulsion, perform a "drop test." Place a
  drop of the emulsion into a beaker of cold water. A stable emulsion will hold its shape as a
  droplet on the surface of the water.[6] If the emulsion disperses, it is not stable and further
  mixing is required.
- Final Preparation: Once a stable emulsion is formed, transfer it to the administration syringe.
   The vaccine should be prepared shortly before administration.



## Protocol 2: In Vivo Administration in a Clinical Research Setting

This protocol is based on the procedures used in the **Onilcamotide** clinical trials.

#### Materials:

- Prepared Onilcamotide (RV001V) emulsion in a sterile syringe
- Appropriate gauge needle for subcutaneous injection (e.g., 25-27 gauge)
- Alcohol swabs
- Sharps container

#### Procedure:

- Subject Preparation: Identify the injection site on the upper arm. Clean the area with an alcohol swab and allow it to air dry.
- Administration: Administer the 1 mL of the RV001V emulsion via subcutaneous injection.
- Dosing Schedule:
  - Priming Phase: Administer one injection every two weeks for a total of six injections.
  - Maintenance Phase: Following the priming phase, administer one injection every four weeks for a total of five injections.
  - Booster (for extended protocols): A final injection may be administered six months after the
     11th injection.
- Site Rotation: Alternate the injection site between the right and left upper arms for subsequent vaccinations to minimize local reactions.[1]
- Post-Injection Monitoring: Observe the subject for at least 30 minutes post-injection for any immediate adverse reactions.



## **Protocol 3: Immune Monitoring using ELISpot Assay**

This is a general protocol for assessing the T-cell response to **Onilcamotide** using an Interferon-gamma (IFN-y) ELISpot assay.

#### Materials:

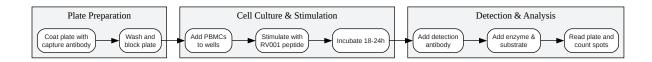
- Peripheral Blood Mononuclear Cells (PBMCs) from vaccinated subjects
- IFN-y ELISpot plates and reagents (capture and detection antibodies, enzyme conjugate, and substrate)
- RV001 peptide
- Positive control (e.g., phytohemagglutinin)
- Negative control (media alone)
- Cell culture medium (e.g., RPMI-1640 with fetal bovine serum)
- CO2 incubator
- ELISpot plate reader

#### Procedure:

- Plate Preparation: Coat the ELISpot plate wells with the anti-IFN-γ capture antibody and incubate overnight at 4°C. Wash and block the plate according to the manufacturer's instructions.
- Cell Plating: Isolate PBMCs from blood samples. Add 2x10^5 to 3x10^5 PBMCs to each well
  of the ELISpot plate.
- Stimulation: Add the RV001 peptide to the appropriate wells at a predetermined concentration (e.g., 5-10 µg/mL). Include positive and negative control wells.
- Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.



- Detection: Lyse the cells and wash the plate. Add the biotinylated anti-IFN-y detection antibody and incubate.
- Visualization: Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP). After incubation and washing, add the substrate to develop the spots.
- Analysis: Stop the reaction by washing with water. Allow the plate to dry completely. Count
  the spots in each well using an ELISpot reader. The number of spots corresponds to the
  number of IFN-y-secreting T-cells.



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**Fig. 2:** General workflow for an ELISpot assay to monitor immune response.

## Storage and Handling

Unopened Vials (Lyophilized Peptide and Adjuvant):

- Store refrigerated at 2°C to 8°C (36°F to 46°F).[7][8][9]
- Do not freeze.[7]
- Protect from light by storing in the original packaging.[7][8]

#### Reconstituted Vaccine (Emulsion):

- The stability of the emulsified vaccine should be determined on a case-by-case basis.

  General guidelines suggest that some peptide-adjuvant emulsions can be stored at 4°C for up to 24 hours before administration.[10]
- For clinical use, it is best practice to administer the vaccine shortly after preparation.



## Conclusion

The research into **Onilcamotide** has provided a clear framework for the clinical administration and dosage of a peptide-based cancer vaccine. While the therapeutic efficacy in the BRaVac trial was not demonstrated, the protocols for vaccine preparation, administration, and immune monitoring serve as a valuable resource for the scientific community. Researchers investigating **Onilcamotide** or similar immunotherapies should adhere to these established parameters while also considering further optimization of the adjuvant, dosing schedule, or target patient population in future studies.

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